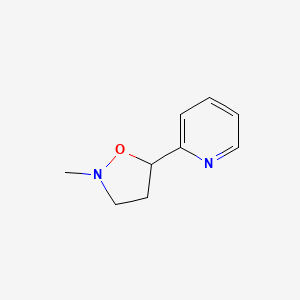
Pyridine, 2-(2-methyl-5-isoxazolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- is a heterocyclic compound that contains both a pyridine ring and an isoxazolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- typically involves the reaction of 2-methyl-5-isoxazolidinone with pyridine derivatives under specific conditions. One common method involves the use of Mannich bases in pyridine under reflux conditions, leading to the formation of the desired product . Another approach involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials, which undergo a series of reactions to yield the final compound .
Industrial Production Methods
Industrial production methods for Pyridine, 2-(2-methyl-5-isoxazolidinyl)- are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce reduced pyridine derivatives. Substitution reactions can result in a variety of substituted pyridine or isoxazolidine compounds .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- can be compared with other similar compounds, such as:
2-methyl-5-ethylpyridine: This compound has a similar pyridine ring but lacks the isoxazolidine ring, making it less versatile in certain applications.
Isoxazolo[5,4-b]pyridine: This compound contains both pyridine and isoxazolidine rings but in a different arrangement, leading to distinct chemical properties and applications.
Pyridine derivatives with antimicrobial and antiviral activities: These compounds share the pyridine ring but have different substituents, resulting in varied biological activities.
The uniqueness of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- lies in its specific combination of pyridine and isoxazolidine rings, which confer unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
101156-62-1 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-methyl-5-pyridin-2-yl-1,2-oxazolidine |
InChI |
InChI=1S/C9H12N2O/c1-11-7-5-9(12-11)8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 |
InChI-Schlüssel |
HELSNBGFMPJFLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(O1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


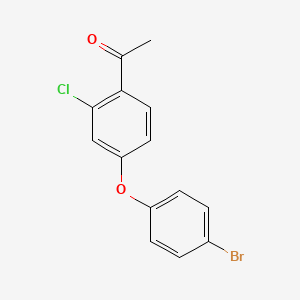
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083153.png)
![(1E)-N'-[3-(Methylamino)propyl]propanimidamide](/img/structure/B14083160.png)
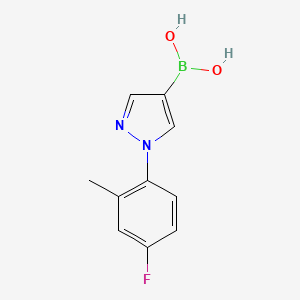
![(3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol](/img/structure/B14083169.png)
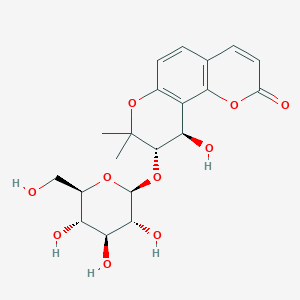

![tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14083182.png)

![2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide](/img/structure/B14083213.png)

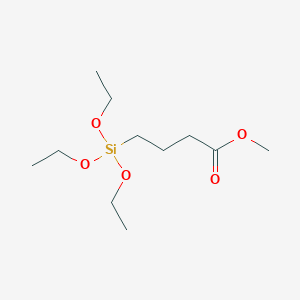
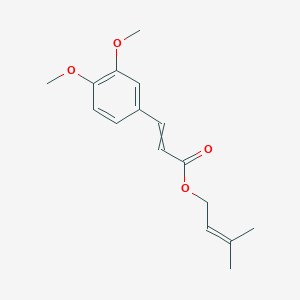
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
